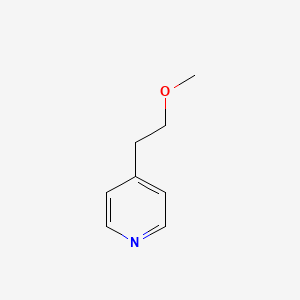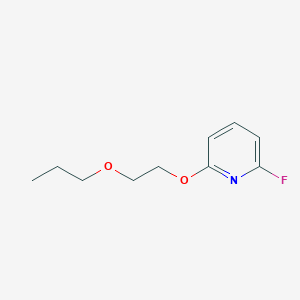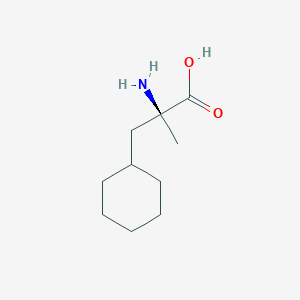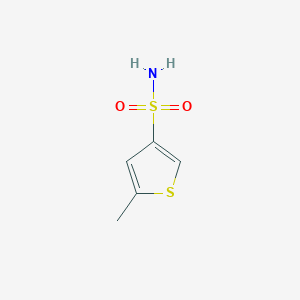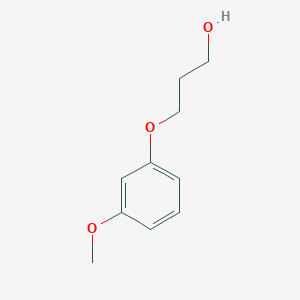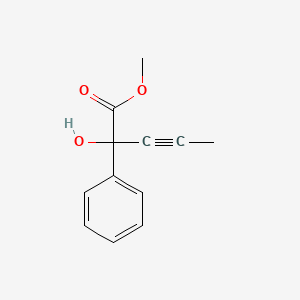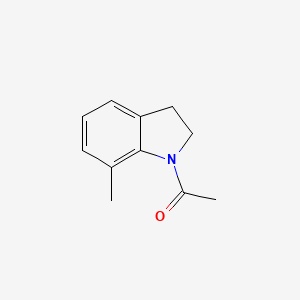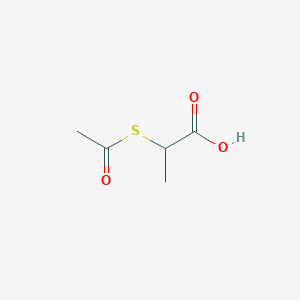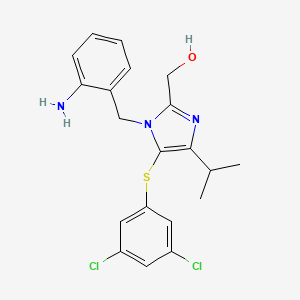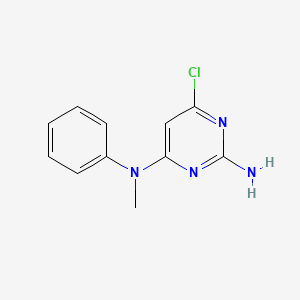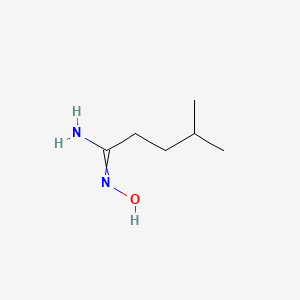![molecular formula C13H22N2O B8725989 7,14-Diazadispiro[5.1.5.2]pentadecan-15-one CAS No. 16256-41-0](/img/structure/B8725989.png)
7,14-Diazadispiro[5.1.5.2]pentadecan-15-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,14-Diazadispiro[5.1.5.2]pentadecan-15-one is a unique chemical compound with the molecular formula C13H22N2O It is characterized by its distinctive spiro structure, which consists of two spiro-linked rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7,14-Diazadispiro[5.1.5.2]pentadecan-15-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable diamine with a cyclic ketone, followed by cyclization to form the spiro structure .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the compound can be synthesized on a larger scale using similar synthetic routes as those used in laboratory settings. Optimization of reaction conditions, such as temperature, pressure, and catalysts, can enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 7,14-Diazadispiro[5.1.5.2]pentadecan-15-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The spiro structure allows for substitution reactions at specific positions on the rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are typically employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Production of amine derivatives.
Substitution: Formation of halogenated or nucleophile-substituted products.
Wissenschaftliche Forschungsanwendungen
7,14-Diazadispiro[5.1.5.2]pentadecan-15-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor for various chemical processes.
Wirkmechanismus
The mechanism of action of 7,14-Diazadispiro[5.1.5.2]pentadecan-15-one involves its interaction with specific molecular targets and pathways. The spiro structure allows it to fit into unique binding sites on enzymes and receptors, potentially modulating their activity. This compound may also interfere with cellular processes by altering the function of key proteins and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
7,14-Diazadispiro(5.1.5.2)pentadeca-15-thione: Similar structure but contains a sulfur atom instead of an oxygen atom.
Bicyclo(9.2.2)pentadeca-1(14),11(15),12-triene: Different ring structure but shares some chemical properties.
Uniqueness: 7,14-Diazadispiro[5.1.5.2]pentadecan-15-one is unique due to its specific spiro structure, which imparts distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for scientific research.
Eigenschaften
CAS-Nummer |
16256-41-0 |
|---|---|
Molekularformel |
C13H22N2O |
Molekulargewicht |
222.33 g/mol |
IUPAC-Name |
7,14-diazadispiro[5.1.58.26]pentadecan-15-one |
InChI |
InChI=1S/C13H22N2O/c16-11-12(7-3-1-4-8-12)15-13(14-11)9-5-2-6-10-13/h15H,1-10H2,(H,14,16) |
InChI-Schlüssel |
ZOVFJUATKMNOPY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2(CC1)C(=O)NC3(N2)CCCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


